REACTION_CXSMILES
|
[C:1]([O:5]C)(=O)[CH:2]=[CH2:3].[Br:7][C:8]1[CH:16]=[C:15]2[C:11]([CH2:12][CH2:13][C:14]2=[O:17])=[CH:10][CH:9]=1.[CH3:18][C:19](C)([O-])C.[K+]>C1COCC1.CC(C)([O-])C.[K+]>[Br:7][C:8]1[CH:16]=[C:15]2[C:11]([CH2:12][C:13]3([CH2:3][CH2:2][C:1](=[O:5])[CH2:19][CH2:18]3)[C:14]2=[O:17])=[CH:10][CH:9]=1 |f:2.3,5.6|
|
Name
|
|
Quantity
|
6.6 L
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OC
|
Name
|
|
Quantity
|
0.39 L
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
86 g
|
Type
|
catalyst
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
0.39 L
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
86 g
|
Type
|
catalyst
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
8 kg
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C2CCC(C2=C1)=O
|
Name
|
|
Quantity
|
210 g
|
Type
|
catalyst
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
16 L
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OC
|
Name
|
|
Quantity
|
4.64 kg
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
21 L
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
Solvent (21.5 L) was distilled off at approximately 65° C.
|
Type
|
ADDITION
|
Details
|
a mixture of water (49 L) and 50%
|
Type
|
ADDITION
|
Details
|
aq KOH (2.3 L, mol) was added over approximately 10 min. at below 60° C
|
Duration
|
10 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WAIT
|
Details
|
after holding at 20° C. for approximately 12 h
|
Duration
|
12 h
|
Type
|
WASH
|
Details
|
The solids were washed with a mixture of water (8 L) and THF (4 L)
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C2CC3(C(C2=C1)=O)CCC(CC3)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 23.4 mol | |
AMOUNT: MASS | 7.47 kg | |
YIELD: PERCENTYIELD | 62% | |
YIELD: CALCULATEDPERCENTYIELD | 61.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |